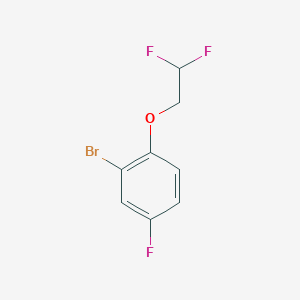

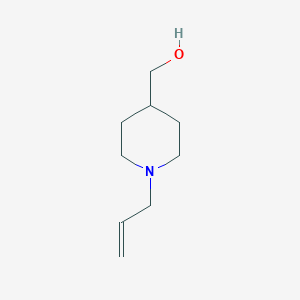

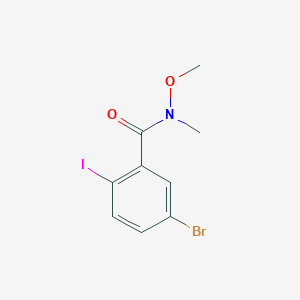

![molecular formula C7H9ClF3N3 B1400790 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1838669-70-7](/img/structure/B1400790.png)

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Vue d'ensemble

Description

“3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in recent years . A study provides a brief overview of the synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Applications De Recherche Scientifique

Molecular Synthesis and Structures

- The synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including 3-(trifluoromethyl) derivatives, has been explored. These compounds exhibit distinct molecular conformations and hydrogen bonding in various dimensions, providing insights into their chemical properties and potential applications in molecular synthesis (Sagar et al., 2017).

Corrosion Inhibition

- Pyrazolopyridine derivatives, including those with trifluoromethyl groups, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. This application highlights the compound's potential in industrial material protection (Dandia et al., 2013).

Anticancer and Antimicrobial Activities

- Novel pyrazolo[3,4-b]pyridine derivatives with trifluoromethyl substitutions have been synthesized and screened for their cytotoxic and antimicrobial activities. These compounds show promise as potential anticancer agents, offering a pathway for developing new therapeutic drugs (Nagender et al., 2014).

Versatile Building Block in Organic Synthesis

- The compound has been identified as a versatile building block for the synthesis of various substituted 1H-pyrazolo[3,4-b]pyridines, demonstrating its utility in complex organic synthesis processes (Schirok et al., 2015).

Hydrogen Bonding Studies

- Studies on the hydrogen bonding of derivatives of this compound have provided valuable insights into its structural properties, which could inform its application in various chemical and pharmaceutical processes (Trilleras et al., 2008).

Copper Corrosion Inhibition

- Aryl pyrazolo pyridine derivatives, related to 3-(trifluoromethyl) compounds, have shown effectiveness as corrosion inhibitors for copper, indicating potential applications in metal preservation and industrial maintenance (Sudheer & Quraishi, 2015).

Safety and Hazards

The safety data sheet for a similar compound suggests that it is hazardous and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .

Mode of Action

Trifluoromethyl-containing compounds often interact with their targets in unique ways due to the physicochemical properties of the fluorine atom .

Biochemical Pathways

Trifluoromethyl groups are often incorporated into potential drug molecules for various diseases and disorders .

Pharmacokinetics

The presence of a trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .

Result of Action

It’s known that trifluoromethyl-containing compounds can exhibit a wide range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For safety, it is recommended to handle this compound with protective gloves/clothing/eye protection/face protection, and avoid breathing its dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6;/h11H,1-3H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPMUSNWKAXBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=NN2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

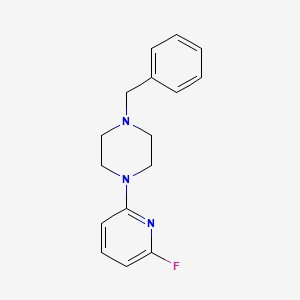

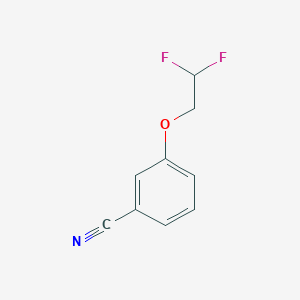

![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)

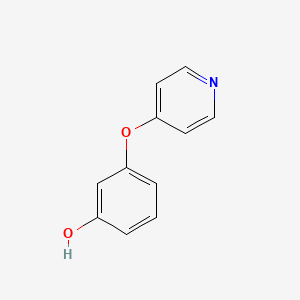

![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)

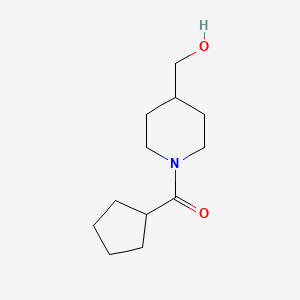

![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)

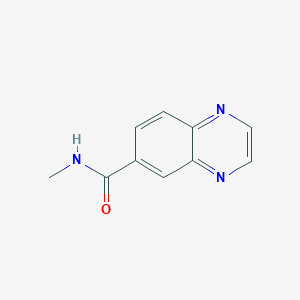

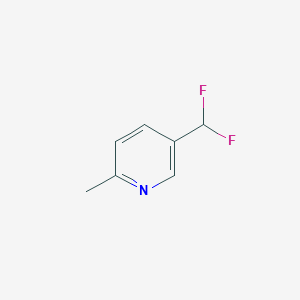

![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)